Ethyl 5-bromo-7-(trifluoromethyl)benzofuran-2-carboxylate
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Overview
Description
Ethyl 5-bromo-7-(trifluoromethyl)benzofuran-2-carboxylate is a chemical compound that belongs to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This particular compound is characterized by the presence of bromine and trifluoromethyl groups, which can significantly influence its chemical behavior and biological activity.
Preparation Methods
The synthesis of ethyl 5-bromo-7-(trifluoromethyl)benzofuran-2-carboxylate typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxy-5-nitrobenzaldehyde and ethyl bromoacetate.
Reaction Conditions: The initial step involves treating 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine.
Reduction: The nitro group is subsequently reduced to form the desired product, this compound.
Chemical Reactions Analysis
Ethyl 5-bromo-7-(trifluoromethyl)benzofuran-2-carboxylate can undergo various chemical reactions:
Substitution Reactions: The bromine atom in the compound can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions: Typical reagents for these reactions include sodium carbonate, N-methyl pyrrolidine, and various reducing agents.
Scientific Research Applications
Ethyl 5-bromo-7-(trifluoromethyl)benzofuran-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex benzofuran derivatives.
Mechanism of Action
The mechanism of action of ethyl 5-bromo-7-(trifluoromethyl)benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The presence of bromine and trifluoromethyl groups can enhance its binding affinity to certain enzymes and receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Ethyl 5-bromo-7-(trifluoromethyl)benzofuran-2-carboxylate can be compared with other benzofuran derivatives:
Ethyl 7-bromo-5-(trifluoromethoxy)benzofuran-2-carboxylate: This compound has a trifluoromethoxy group instead of a trifluoromethyl group, which can influence its chemical and biological properties.
Ethyl 7-bromobenzofuran-2-carboxylate: Lacks the trifluoromethyl group, which can affect its reactivity and biological activity.
These comparisons highlight the unique features of this compound, particularly the influence of the trifluoromethyl group on its properties.
Properties
Molecular Formula |
C12H8BrF3O3 |
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Molecular Weight |
337.09 g/mol |
IUPAC Name |
ethyl 5-bromo-7-(trifluoromethyl)-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C12H8BrF3O3/c1-2-18-11(17)9-4-6-3-7(13)5-8(10(6)19-9)12(14,15)16/h3-5H,2H2,1H3 |
InChI Key |
HCWLUVFUDWOKBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=CC(=CC(=C2O1)C(F)(F)F)Br |
Origin of Product |
United States |
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